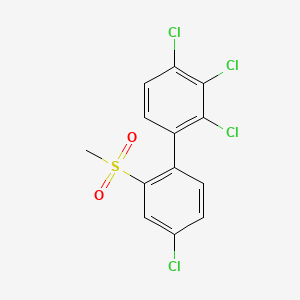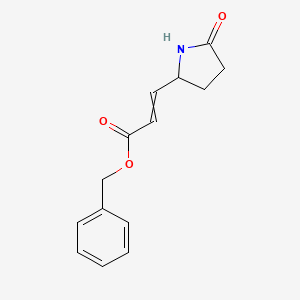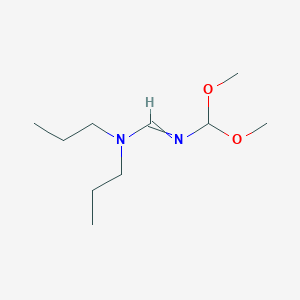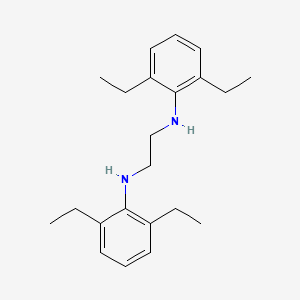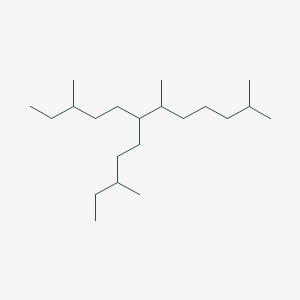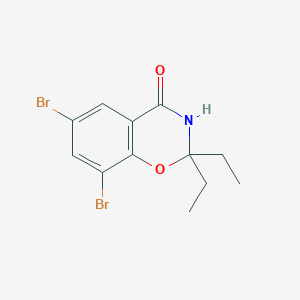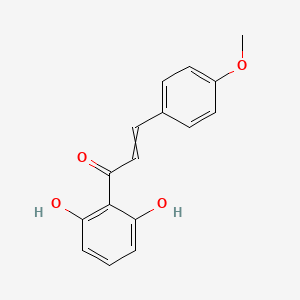![molecular formula C14H16 B14336681 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane CAS No. 105826-14-0](/img/structure/B14336681.png)
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the ethenylidene and propadienylidene groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as distillation or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .
科学的研究の応用
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For example, its derivatives have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound’s unique structure allows it to interact with these receptors, modulating their activity and potentially offering therapeutic benefits .
類似化合物との比較
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is unique due to its specific functional groups and the resulting chemical properties.
特性
CAS番号 |
105826-14-0 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-3-5-12-8-13-6-11(4-2)7-14(9-12)10-13/h13-14H,1-2,6-10H2 |
InChIキー |
QZPIRRFNQIIRDE-UHFFFAOYSA-N |
正規SMILES |
C=C=C=C1CC2CC(C1)CC(=C=C)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


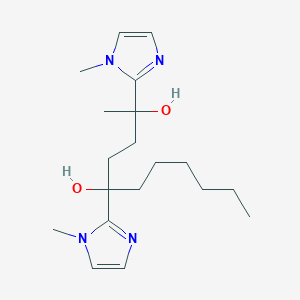


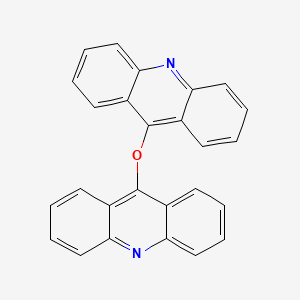
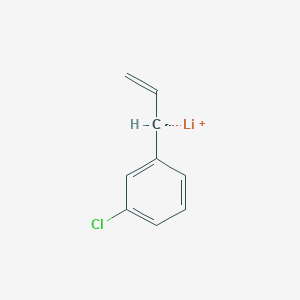
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
